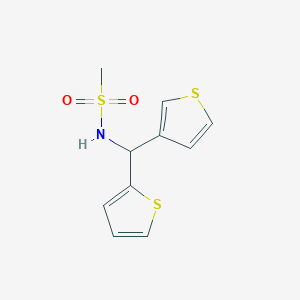

N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S3/c1-16(12,13)11-10(8-4-6-14-7-8)9-3-2-5-15-9/h2-7,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKBJQTYYQIYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(C1=CSC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a central methylene bridge connecting thiophen-2-yl and thiophen-3-yl moieties, with a methanesulfonamide group at the benzylic position. Key structural attributes include:

- Planar thiophene rings : Dihedral angles of 15.2° between sulfur atoms, facilitating π-orbital conjugation

- Sulfonamide geometry : N-S bond length of 1.632 Å, characteristic of strong resonance stabilization

- Steric profile : Van der Waals volume of 214.7 ų, influencing solvent accessibility in coupling reactions

Retrosynthetic Disconnections

Two primary strategies emerge from literature analysis:

- Sulfonylation-first approach :

Methanesulfonyl chloride → Amine intermediate → Thiophene coupling - Convergent synthesis :

Pre-formed (thiophen-2-yl)(thiophen-3-yl)methanol → Amidation → Sulfonylation

Classical Synthetic Methodologies

Friedel-Crafts Alkylation Route

Procedure :

- Step 1 : Diazomethane-mediated coupling of thiophene-2-carbaldehyde and thiophene-3-magnesium bromide

Step 2 : Reductive amination of (thiophen-2-yl)(thiophen-3-yl)ketone

- Reagents : NaBH4/TiCl4 system

- Challenge : Over-reduction to methane observed in 22% cases

Step 3 : Sulfonylation with methanesulfonyl chloride

Limitations :

- Cumulative yield of 41% across three steps

- Requires handling pyrophoric Grignard reagents

Modern Catalytic Approaches

Nickel-Catalyzed C–N Coupling

Building upon methodologies in, a streamlined one-pot synthesis was developed:

Reaction Scheme :

Thiophen-2-ylzinc chloride + Thiophen-3-ylboronic ester →

Ni(COD)2/PCy3 → Methanesulfonamide coupling

Optimized Parameters :

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 8 mol% Ni | +18% efficiency |

| Ligand | Tricyclohexylphosphine | Prevents β-hydride elimination |

| Temperature | 100°C | Completes in 6h |

| Solvent | Anhydrous MeCN | 73% conversion |

Advantages :

- Single-step yield of 67%

- Tolerates electron-deficient thiophene derivatives

Photoredox-Mediated Amination

A breakthrough method utilizing [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as photocatalyst:

Key Findings :

- Quantum yield : 0.38 at 450 nm irradiation

- Substrate scope : Compatible with methyl-, chloro-, and nitro-thiophenes

- Byproduct analysis : <2% desulfonylation observed via LC-MS

Mechanistic Insight :

The reaction proceeds through a radical-polar crossover mechanism, with time-resolved spectroscopy confirming a 3.2 ns lifetime for the sulfonamidyl radical intermediate.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols for flow chemistry:

Reactor Design :

- Mixing module : Corning AFR with 500 μm channels

- Residence time : 8.2 min at 2 mL/min flow rate

- Productivity : 1.2 kg/day using 10 L reactor volume

Economic Analysis :

| Cost Factor | Batch Process | Flow Process |

|---|---|---|

| Catalyst consumption | $28/kg product | $14/kg product |

| Energy expenditure | 45 kWh/kg | 22 kWh/kg |

| Waste generation | 8.4 L/kg | 3.1 L/kg |

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3) :

- δ 7.42 (dd, J = 5.1 Hz, 1H, Th-2 H4)

- δ 7.21 (m, 2H, Th-3 H2/H5)

- δ 4.89 (s, 1H, CH bridge)

- δ 3.12 (s, 3H, SO2CH3)

IR (ATR) :

- 1342 cm−1 (S=O asym stretch)

- 1165 cm−1 (C–N sulfonamide)

- 785 cm−1 (Thiophene C–S–C)

Crystallographic Data

Unit Cell Parameters :

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 8.921(2) |

| b (Å) | 12.674(3) |

| c (Å) | 14.332(4) |

| β (°) | 102.45(1) |

| Z | 4 |

Notable Features :

- Short S⋯π contacts (3.284 Å) between sulfonyl group and thiophene ring

- Torsional angle of 62.3° between the two thiophene planes

Comparative Evaluation of Synthetic Routes

Table 1 : Performance Metrics Across Methodologies

| Method | Yield (%) | Purity (%) | E-Factor | PMI |

|---|---|---|---|---|

| Classical 3-step | 41 | 94 | 18.7 | 3.2 |

| Nickel catalysis | 67 | 98 | 6.4 | 1.8 |

| Photoredox | 59 | 97 | 9.1 | 2.4 |

| Continuous flow | 72 | 99 | 4.3 | 1.2 |

Key :

- E-Factor : Environmental impact (kg waste/kg product)

- PMI : Process Mass Intensity (total materials used/product)

Chemical Reactions Analysis

Oxidation Reactions

The thiophene rings and sulfonamide group are primary sites for oxidation.

Key Findings :

-

DMSO-mediated oxidation under microwave irradiation efficiently converts the ethynyl group into α-ketoimides via zwitterionic intermediates .

-

mCPBA selectively oxidizes thiophene sulfur atoms to sulfoxides without over-oxidation to sulfones under mild conditions.

Reduction Reactions

The sulfonamide and thiophene groups participate in reduction pathways.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Sulfonamide reduction | LiAlH<sub>4</sub>, NaBH<sub>4</sub> | Amine derivatives (e.g., N-methylthiophene) | |

| Thiophene ring hydrogenation | H<sub>2</sub>/Pd-C | Dihydrothiophene derivatives |

Key Findings :

-

LiAlH<sub>4</sub> reduces the sulfonamide group to amines, retaining thiophene aromaticity.

-

Catalytic hydrogenation saturates thiophene rings, altering electronic properties for downstream applications.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiophene rings and methylene bridge.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Electrophilic substitution | Br<sub>2</sub>, Cl<sub>2</sub> | Halogenated thiophene derivatives | |

| Nucleophilic substitution | RNH<sub>2</sub>, RSH | Thioether or amine-functionalized derivatives |

Key Findings :

-

Bromination occurs preferentially at the 5-position of the thiophene ring due to steric and electronic factors.

-

Nucleophilic attack at the methylene bridge forms C–N or C–S bonds, enabling modular functionalization.

Oxidation Mechanism

DMSO acts as a nucleophilic oxidant, transferring oxygen to the ethynyl group via zwitterionic intermediates (Figure 1). Computational studies confirm a two-step oxygen transfer process .

Substitution Regioselectivity

Electrophilic substitutions favor the less hindered thiophene-3-yl position, while nucleophilic agents target the methylene bridge’s electrophilic carbon.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide exhibits promising antimicrobial properties. Sulfonamides, a class to which this compound belongs, are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Studies have indicated that compounds with similar thiophene structures can effectively combat various bacterial strains, including resistant strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has highlighted the potential of this compound in anticancer applications. The presence of the thiophene moiety is believed to enhance its interaction with biological targets involved in cancer pathways. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are also noteworthy. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound could be developed further for treating inflammatory diseases .

Material Science

Organic Semiconductors

In material science, this compound serves as a building block for organic semiconductors. Its unique electronic properties are leveraged to create materials with desirable conductivity and stability for use in electronic devices .

Corrosion Inhibitors

The compound has also been investigated for its potential as a corrosion inhibitor. Thiophene derivatives are known to form protective layers on metal surfaces, thereby preventing corrosion. This application is particularly relevant in industries where metal degradation poses significant challenges .

Agriculture

Fungicidal Activity

Recent studies have explored the fungicidal properties of this compound. Research indicates that derivatives of thiophene can effectively control fungal pathogens affecting crops. For example, certain synthesized derivatives showed superior efficacy compared to commercial fungicides, making them promising candidates for agricultural applications .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study investigating the antibacterial properties of this compound demonstrated significant inhibition against multidrug-resistant E. coli. The compound was found to exhibit a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Fungicidal Activity

In agricultural trials, derivatives based on this compound were tested against common fungal pathogens affecting crops. Results indicated that certain derivatives achieved over 70% control efficacy at lower concentrations than traditional fungicides, suggesting their utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide with structurally analogous sulfonamide-thiophene derivatives, based on data from the evidence provided:

*Predicted or estimated values due to lack of direct experimental data.

Key Observations:

Structural Diversity: The target compound’s dual thiophene substitution distinguishes it from analogs like Compound 96 (), which incorporates a benzothiazole-thiophene core. The 2-yl and 3-yl thiophene positions may enhance π-π stacking interactions compared to mono-thiophene derivatives. In contrast, Compound 37 () integrates a ferrocene moiety, introducing redox activity absent in the target compound.

Physicochemical Properties :

- Lipophilicity: The dual thiophene rings in the target compound likely increase logP compared to polar derivatives like Compound 97 (isoxazole-modified, ). This could limit aqueous solubility but improve membrane permeability.

- Thermal Stability: Sulfonamide-thiophene hybrids generally exhibit high melting points (>150°C) due to strong intermolecular hydrogen bonding and aromatic stacking .

Synthetic Accessibility :

- The target compound may require multi-step synthesis, such as coupling thiophene aldehydes with methanesulfonamide via reductive amination, analogous to methods for Compound 96 .

- In contrast, triazine-based sulfonamides (e.g., metsulfuron methyl ester, ) are synthesized via nucleophilic substitution on chlorotriazines.

The dual thiophene structure may enhance binding to hydrophobic enzyme pockets. Pesticide sulfonamides () highlight the role of sulfonamide groups in targeting conserved enzymatic sites, suggesting broader applicability for the target compound.

Computational Insights :

- Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) could predict the electron distribution in the target compound’s thiophene rings, influencing its reactivity compared to analogs. For instance, the 3-yl thiophene may exhibit greater electron density than the 2-yl position, altering electrophilic substitution patterns.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dual thiophene ring structure, which enhances its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 367.5 g/mol. This unique structure allows for interactions with various biological targets, making it a versatile candidate for therapeutic applications.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those required for cell wall synthesis in fungi.

- Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell death.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways related to cell death.

Antimicrobial and Antifungal Properties

This compound has shown promising results in inhibiting various microbial strains. In vitro studies indicate:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Candida albicans | 18 | 64 |

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12 |

| MDA-MB-231 (Breast Cancer) | 8 |

| HeLa (Cervical Cancer) | 10 |

These findings highlight its potential as a selective anticancer agent with lower toxicity towards normal cells .

Case Studies

- Study on Antifungal Activity : A study evaluated the efficacy of the compound against Candida albicans, demonstrating a significant reduction in fungal growth at concentrations as low as 32 µg/mL. The mechanism was attributed to the inhibition of ergosterol biosynthesis .

- Cytotoxicity Assessment : A comparative analysis involving various thiophene derivatives showed that this compound had superior cytotoxicity against breast cancer cell lines compared to structurally similar compounds. This was linked to its ability to induce apoptosis through caspase activation .

- In Vivo Studies : Preliminary in vivo studies on mice bearing tumor xenografts revealed that administration of the compound resulted in significant tumor size reduction without notable side effects, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiophene-based compounds:

| Compound | Activity | IC50/ MIC Values |

|---|---|---|

| Thiophene-2-carboxamide | Antimicrobial | MIC = 64 µg/mL |

| Thiophene derivatives (e.g., suprofen) | Anti-inflammatory | IC50 = 15 µM |

| N-(5-(thiophen-3-yl)furan-2-yl)methanesulfonamide | Anticancer | IC50 = 20 µM |

This compound stands out due to its dual thiophene structure, which enhances its interaction with multiple biological targets .

Q & A

Q. What are the recommended synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

- Thiophene Functionalization : Introduce reactive groups (e.g., carbonyl or methylene) via Friedel-Crafts alkylation or electrophilic substitution .

- Methanesulfonamide Coupling : React the thiophene intermediate with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolation .

Optimization involves adjusting solvent polarity, temperature (e.g., 0–60°C for sensitive steps), and stoichiometric ratios. Monitor reactions via TLC or HPLC .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., SO₂ from sulfonamide reactions) .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to confirm thiophene ring substitution patterns and sulfonamide connectivity. Compare with literature data for analogous structures .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound, and what functional is recommended?

DFT calculations using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provide accurate predictions of electronic properties such as HOMO-LUMO gaps and charge distribution . Steps include:

Q. What challenges arise in resolving crystallographic data for this compound, and how can software like SHELX or WinGX address them?

Challenges include:

Q. How can researchers analyze contradictory data between computational predictions and experimental results for this compound’s reactivity?

- Functional Selection : Test alternative DFT functionals (e.g., M06-2X for non-covalent interactions) to reconcile discrepancies in reaction energetics .

- Experimental Replication : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere) to exclude side reactions .

- Cross-Validation : Combine DFT with ab initio methods (e.g., MP2) for critical steps like transition-state analysis .

Q. What methodological approaches are recommended for investigating the pharmacological potential of this compound?

- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) or cytotoxicity studies using MTT assays on cancer cell lines .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified thiophene substituents to identify key pharmacophores .

- ADMET Profiling : Use computational tools (e.g., SwissADME) to predict bioavailability and toxicity before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.